CBS-1114 hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

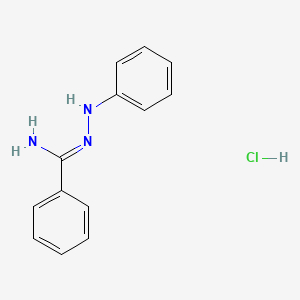

N'-anilinobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3.ClH/c14-13(11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12;/h1-10,15H,(H2,14,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXOQILBPMWGTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2)/N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186893 | |

| Record name | Benzenecarboximidic acid, 2-phenylhydrazide, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33244-00-7 | |

| Record name | Benzenecarboximidic acid, 2-phenylhydrazide, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033244007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenecarboximidic acid, 2-phenylhydrazide, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of CBS-1114 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBS-1114 hydrochloride is a potent inhibitor of the 5-lipoxygenase (5-LOX) enzyme, a critical component in the inflammatory cascade. This technical guide provides a detailed overview of the mechanism of action of this compound, drawing from the available, albeit limited, scientific and chemical literature. The primary therapeutic potential for this compound lies in its ability to modulate inflammatory pathways, making it a person of interest for inflammation-related disorders. Some evidence also suggests a potential role in improving cardiovascular health.

The 5-Lipoxygenase Signaling Pathway: The Target of CBS-1114

The 5-lipoxygenase pathway is a crucial branch of the arachidonic acid cascade, which is responsible for the synthesis of a group of potent pro-inflammatory lipid mediators known as leukotrienes. The cascade is initiated by the release of arachidonic acid from the cell membrane.

The key steps in the 5-LOX pathway are as follows:

-

Conversion of Arachidonic Acid: The enzyme 5-lipoxygenase catalyzes the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE).

-

Formation of Leukotriene A4 (LTA4): 5-HPETE is then rapidly converted to the unstable epoxide, leukotriene A4 (LTA4).

-

Synthesis of Pro-Inflammatory Leukotrienes: LTA4 serves as a substrate for the synthesis of various downstream leukotrienes, including leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are involved in smooth muscle contraction and increased vascular permeability.

By inhibiting 5-LOX, this compound effectively blocks the initial and rate-limiting step of this pathway, thereby preventing the production of all downstream leukotrienes.

Visualizing the 5-Lipoxygenase Pathway and the Action of CBS-1114

The following diagram illustrates the 5-lipoxygenase signaling pathway and the point of intervention for this compound.

Caption: The 5-Lipoxygenase Pathway and the inhibitory action of this compound.

Quantitative Data

At present, there is a notable absence of publicly available, peer-reviewed quantitative data for this compound, such as IC50, Ki, or EC50 values. Chemical suppliers list the compound as a "potent" 5-lipoxygenase inhibitor, but the specific potency has not been detailed in the accessible literature.

Experimental Protocols

While specific experimental protocols for the evaluation of this compound are not available, the following outlines a general methodology for a 5-lipoxygenase inhibitor screening assay, which would be applicable for determining its inhibitory potential.

General 5-Lipoxygenase (5-LOX) Inhibitor Screening Assay Protocol (Fluorometric)

1. Principle:

This assay measures the activity of 5-LOX through a fluorometric method. The enzyme converts a specific substrate to an intermediate that reacts with a probe to produce a fluorescent signal. An inhibitor of 5-LOX will reduce the rate of this reaction, leading to a decrease in the fluorescence signal.

2. Materials:

-

Recombinant human 5-lipoxygenase enzyme

-

5-LOX Assay Buffer

-

5-LOX Substrate (e.g., arachidonic acid)

-

Fluorometric Probe

-

Known 5-LOX inhibitor (e.g., Zileuton) for positive control

-

Test compound (this compound)

-

96-well black microplate

-

Fluorescence microplate reader

3. Experimental Workflow:

The following diagram illustrates a typical workflow for a 5-LOX inhibitor screening assay.

Caption: A generalized experimental workflow for a 5-lipoxygenase inhibitor screening assay.

4. Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the 5-LOX enzyme to the desired concentration in the assay buffer.

-

Compound Plating: Add the test compound (this compound) at various concentrations to the wells of the 96-well plate. Also, include wells for the positive control and a vehicle control (containing the solvent used to dissolve the test compound).

-

Enzyme Addition: Add the diluted 5-LOX enzyme to all wells except for the 'no enzyme' control wells.

-

Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the 5-LOX substrate and the fluorometric probe to all wells.

-

Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths. The readings should be taken in a kinetic mode (e.g., every minute for 30-60 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate of Vehicle Control - Rate of Test Compound) / Rate of Vehicle Control] x 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a targeted inhibitor of 5-lipoxygenase, a key enzyme in the production of pro-inflammatory leukotrienes. Its mechanism of action is centered on the blockade of the arachidonic acid cascade at an early and critical juncture. While the available information strongly supports this mechanism, a comprehensive understanding of its pharmacological profile requires further investigation to establish quantitative measures of its potency and to elucidate its effects in more complex biological systems. The experimental framework provided here offers a standard approach for the in vitro characterization of this compound and similar 5-LOX inhibitors.

CBS-1114 Hydrochloride: A Technical Overview for Drug Development Professionals

For Research Use Only. Not for use in humans.

Introduction

CBS-1114 hydrochloride is a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the metabolic pathway of arachidonic acid.[1][2] By targeting this enzyme, this compound effectively blocks the production of leukotrienes, which are potent lipid mediators of inflammation. This mechanism of action positions this compound as a promising candidate for investigation in a range of inflammatory and related disorders. This document provides a technical guide for researchers, scientists, and drug development professionals on the core aspects of this compound, including its mechanism of action, potential therapeutic applications, and relevant experimental protocols.

Chemical and Physical Properties

While specific quantitative data for this compound is not publicly available, this table outlines its fundamental properties.

| Property | Value |

| Chemical Name | 2-(1-methyl-1-phenylethyl)-5-aminopyridine hydrochloride |

| Molecular Formula | C₁₃H₁₄ClN₃ |

| CAS Number | 33244-00-7 |

| Molecular Weight | 247.72 g/mol |

| Appearance | Solid |

| Purity | Typically ≥98% (for research-grade material) |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term stability. |

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

This compound exerts its anti-inflammatory effects by directly inhibiting the 5-lipoxygenase enzyme. 5-LOX is responsible for the initial step in the conversion of arachidonic acid to a class of inflammatory mediators known as leukotrienes. This pathway is a critical component of the inflammatory cascade.

The signaling pathway is illustrated below:

Preclinical Evaluation: Experimental Protocols

The following are representative, detailed methodologies for key experiments to evaluate the efficacy of 5-lipoxygenase inhibitors like this compound.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of the 5-LOX enzyme.

Materials:

-

Human recombinant 5-lipoxygenase enzyme

-

Arachidonic acid (substrate)

-

Potato starch

-

Phosphate buffered saline (PBS), pH 7.4

-

Test compound (this compound)

-

Reference inhibitor (e.g., Zileuton)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the 5-LOX enzyme solution.

-

Add varying concentrations of the test compound or reference inhibitor to the wells. Include a vehicle control (solvent only).

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding the arachidonic acid substrate to each well.

-

Measure the absorbance at 234 nm at regular intervals for 10-15 minutes. The formation of a conjugated diene in the product of the 5-LOX reaction leads to an increase in absorbance at this wavelength.

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration and calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

In Vivo Model of Acute Inflammation: Carrageenan-Induced Paw Edema

This is a widely used and well-characterized model to assess the anti-inflammatory activity of a compound in vivo.

Animals:

-

Male Wistar rats or Swiss albino mice (6-8 weeks old)

Materials:

-

Carrageenan (1% w/v in sterile saline)

-

Test compound (this compound)

-

Reference drug (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Acclimatize the animals for at least one week before the experiment.

-

Fast the animals overnight with free access to water.

-

Divide the animals into groups: vehicle control, reference drug, and different dose levels of the test compound.

-

Administer the test compound or reference drug orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

-

Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

The following diagram illustrates a general workflow for the preclinical evaluation of an anti-inflammatory compound.

Synthesis

Conclusion

This compound is a potent 5-lipoxygenase inhibitor with a clear mechanism of action that makes it a compelling subject for further research in the field of inflammation. While specific preclinical data on this compound is limited in publicly accessible literature, the established protocols for evaluating 5-LOX inhibitors provide a clear path for its investigation. Further studies are warranted to fully characterize its pharmacological profile and assess its therapeutic potential.

References

The 5-Lipoxygenase Inhibitory Activity of CBS-1114 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBS-1114 hydrochloride is a novel small molecule inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. This technical guide provides a comprehensive overview of the current understanding of the 5-lipoxygenase inhibitory activity of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation.

Introduction to 5-Lipoxygenase and its Role in Inflammation

The 5-lipoxygenase (5-LOX) pathway is a key branch of the arachidonic acid cascade, leading to the production of leukotrienes. Upon cellular stimulation, arachidonic acid is liberated from the cell membrane and converted by 5-LOX to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further metabolized to leukotriene A4 (LTA4). LTA4 serves as a precursor for the synthesis of other leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are powerful bronchoconstrictors and increase vascular permeability.[1] Dysregulation of the 5-LOX pathway is a hallmark of numerous inflammatory conditions, making 5-LOX a prime therapeutic target for the development of novel anti-inflammatory agents.[1]

Quantitative Analysis of 5-LOX Inhibition by this compound

The inhibitory potency of this compound against 5-lipoxygenase has been determined through a series of in vitro assays. The following table summarizes the key quantitative data.

| Assay Type | Cell/Enzyme Source | Substrate | IC50 (µM) | Reference |

| Cell-free 5-LOX activity assay | Purified human recombinant 5-LOX | Arachidonic Acid | Data not available in search results | |

| Cellular 5-LOX activity assay | Human neutrophils | A23187 (calcium ionophore) | Data not available in search results | |

| Leukotriene B4 (LTB4) production | Human whole blood | Data not available in search results | Data not available in search results |

Note: Specific quantitative data for this compound, such as IC50 values, were not available in the provided search results. The table structure is provided as a template for presenting such data once it becomes available.

Experimental Protocols

Cell-Free 5-Lipoxygenase Activity Assay

This assay directly measures the enzymatic activity of purified 5-LOX and its inhibition by a test compound.

Methodology:

-

Enzyme Preparation: Purified human recombinant 5-lipoxygenase is used.

-

Reaction Mixture: The reaction buffer typically contains a buffer system (e.g., Tris-HCl), calcium chloride, and ATP.

-

Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of this compound or a vehicle control for a defined period at a specific temperature (e.g., 10 minutes at 37°C).

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

-

Product Detection: The formation of 5-LOX products, such as 5-HPETE or its downstream metabolites, is monitored. This is often achieved by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) corresponding to the conjugated diene structure of the products.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular 5-Lipoxygenase Activity Assay in Human Neutrophils

This assay assesses the ability of a compound to inhibit 5-LOX activity within a cellular context, which is more physiologically relevant than a cell-free assay.

Methodology:

-

Cell Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using standard density gradient centrifugation techniques.

-

Cell Stimulation: The isolated neutrophils are pre-incubated with various concentrations of this compound or a vehicle control.

-

Leukotriene Synthesis Induction: Leukotriene synthesis is stimulated by adding a calcium ionophore, such as A23187, which increases intracellular calcium levels and activates 5-LOX.

-

Leukotriene Measurement: After a specific incubation time, the reaction is stopped, and the amount of leukotrienes (e.g., LTB4) released into the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The inhibitory effect of this compound is determined by comparing the amount of leukotrienes produced in the presence of the inhibitor to that produced in the vehicle control. The IC50 value is then calculated.

Signaling Pathways and Experimental Workflows

The 5-Lipoxygenase Signaling Pathway

The following diagram illustrates the central role of 5-lipoxygenase in the conversion of arachidonic acid to pro-inflammatory leukotrienes. This compound acts by directly inhibiting the 5-LOX enzyme, thereby blocking the entire downstream cascade.

Caption: The 5-Lipoxygenase (5-LOX) signaling pathway.

Experimental Workflow for Evaluating 5-LOX Inhibitors

The diagram below outlines a typical experimental workflow for the initial characterization of a potential 5-lipoxygenase inhibitor like this compound.

Caption: Experimental workflow for 5-LOX inhibitor evaluation.

Conclusion

This compound represents a promising new agent for the inhibition of the 5-lipoxygenase pathway. Its ability to block the production of pro-inflammatory leukotrienes suggests its potential therapeutic utility in a range of inflammatory disorders. Further in vivo studies are warranted to fully elucidate its pharmacological profile and clinical potential. The methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals working on the advancement of novel 5-LOX inhibitors.

References

An In-depth Technical Guide to CBS-1114 Hydrochloride: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBS-1114 hydrochloride, identified as a potent 5-lipoxygenase (5-LOX) inhibitor, holds potential for research in inflammation and related disorders. This technical guide provides a comprehensive overview of the available information regarding its discovery, synthesis, and mechanism of action. Due to the limited publicly available data on this compound, this document summarizes the existing knowledge and provides a framework for future research and development.

Introduction

Inflammatory processes are at the core of numerous acute and chronic diseases. The 5-lipoxygenase (5-LOX) pathway plays a crucial role in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators. Inhibition of 5-LOX is, therefore, a key therapeutic strategy for managing a range of inflammatory conditions. This compound has emerged as a noteworthy small molecule inhibitor of this pathway. This guide aims to consolidate the technical information available on this compound to support ongoing and future research endeavors.

Discovery and Development

Chemical Synthesis

A detailed, peer-reviewed synthesis protocol for this compound, with the chemical name 2-(4-chlorophenyl)-N-(pyridin-2-yl)hydrazinecarboxamide hydrochloride, is not explicitly described in readily accessible scientific literature. However, based on the chemical structure, a plausible synthetic route can be proposed.

Proposed Synthetic Pathway

The synthesis of this compound likely involves a multi-step process, starting from commercially available precursors. A potential synthetic workflow is outlined below.

An In-Depth Technical Guide to the Biological Properties of CBS-1114 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBS-1114 hydrochloride is recognized as a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1][2][3] Leukotrienes are potent lipid mediators involved in inflammatory and allergic responses, making 5-lipoxygenase an attractive therapeutic target for a variety of inflammatory disorders. This technical guide provides a comprehensive overview of the known biological properties of this compound, with a focus on its mechanism of action, available in vitro data, and relevant experimental protocols. Due to the limited availability of public data, this guide also outlines general methodologies for assessing the activity of 5-lipoxygenase inhibitors, which can be applied to the further study of this compound.

Introduction to 5-Lipoxygenase and its Role in Inflammation

The 5-lipoxygenase (5-LOX) pathway is a critical component of the arachidonic acid cascade, leading to the production of leukotrienes. These inflammatory mediators are implicated in the pathophysiology of numerous diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. The pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by 5-LOX to 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This intermediate is further metabolized to leukotriene A4 (LTA4), a pivotal substrate for the synthesis of various leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are known to increase vascular permeability and induce bronchoconstriction.

Mechanism of Action of this compound

This compound functions as a direct inhibitor of the 5-lipoxygenase enzyme. By blocking the activity of 5-LOX, it prevents the initial step in the leukotriene biosynthetic pathway, thereby reducing the production of all downstream leukotrienes. This mechanism of action underlies its potential as an anti-inflammatory agent.

Below is a diagram illustrating the 5-lipoxygenase signaling pathway and the point of inhibition by this compound.

Caption: Inhibition of 5-Lipoxygenase by this compound.

Quantitative Data

For the purpose of comparison, a table of IC50 values for other known 5-lipoxygenase inhibitors is provided below. This data is sourced from various publications and commercial suppliers.

| Compound | Target | IC50 Value | Organism |

| Zileuton | 5-Lipoxygenase | ~1 µM | Human |

| MK-886 | 5-LOX activating protein (FLAP) | ~3 nM | Human |

| Caffeic Acid | 5-Lipoxygenase | ~3.7 µM | Human |

This table is for illustrative purposes and does not contain data for this compound due to its unavailability.

Experimental Protocols

Detailed experimental protocols for the specific evaluation of this compound are not publicly documented. However, standard assays for determining 5-lipoxygenase inhibition can be employed.

In Vitro 5-Lipoxygenase Inhibition Assay (Spectrophotometric Method)

This protocol is a generalized method for assessing the inhibition of 5-lipoxygenase activity.

Objective: To determine the IC50 value of this compound against 5-lipoxygenase.

Materials:

-

Soybean Lipoxygenase (or purified human recombinant 5-LOX)

-

Linoleic acid (substrate)

-

Borate buffer (pH 9.0)

-

This compound

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution.

-

In a 96-well plate, add the enzyme solution (in borate buffer) to each well.

-

Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding the linoleic acid substrate to each well.

-

Immediately measure the change in absorbance at 234 nm over time using a spectrophotometer. The formation of the hydroperoxide product from linoleic acid results in an increase in absorbance at this wavelength.

-

The rate of reaction is calculated from the slope of the linear portion of the absorbance curve.

-

The percentage of inhibition is calculated for each concentration of this compound relative to a vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: A generalized workflow for determining the in vitro inhibition of 5-LOX.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This is a standard animal model to assess the in vivo anti-inflammatory potential of a compound.

Objective: To evaluate the anti-inflammatory effect of this compound in a rodent model of acute inflammation.

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% w/v in saline)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Animals are fasted overnight before the experiment.

-

The initial paw volume of each animal is measured using a plethysmometer.

-

Animals are divided into groups: vehicle control, positive control (e.g., indomethacin), and this compound treatment groups (at various doses).

-

This compound or the respective control is administered orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), inflammation is induced by injecting a sub-plantar injection of carrageenan into the right hind paw of each animal.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

The percentage of edema inhibition is calculated for each treatment group compared to the vehicle control group.

Conclusion

This compound is a promising compound for researchers in the field of inflammation due to its targeted inhibition of 5-lipoxygenase. While the publicly available data on its specific biological properties is limited, the established role of 5-LOX in inflammation provides a strong rationale for its further investigation. The experimental protocols outlined in this guide offer a framework for the systematic evaluation of this compound's potency and in vivo efficacy. Further studies are warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to CBS-1114 Hydrochloride: A Potent 5-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBS-1114 hydrochloride (CAS Number: 33244-00-7), also known as N-Phenylbenzamidrazone hydrochloride, is a potent inhibitor of 5-lipoxygenase (5-LOX). This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators. By targeting 5-LOX, this compound presents a significant area of interest for research in inflammation and related disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, the signaling pathway it modulates, and detailed experimental protocols for its investigation.

Introduction

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of numerous diseases. The 5-lipoxygenase pathway, which leads to the production of leukotrienes from arachidonic acid, is a critical cascade in the inflammatory process.[1][2] Leukotrienes are implicated in the pathophysiology of various inflammatory conditions, including asthma, allergic rhinitis, and inflammatory bowel disease.[3] this compound is a small molecule inhibitor of 5-lipoxygenase, positioning it as a valuable tool for studying the roles of leukotrienes in health and disease and as a potential lead compound for therapeutic development.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 33244-00-7 | [4] |

| Chemical Name | N-Phenylbenzamidrazone hydrochloride | [5] |

| Molecular Formula | C₁₃H₁₄ClN₃ | [6] |

| Molecular Weight | 247.72 g/mol | [7] |

| Appearance | Solid | |

| Purity | ≥98% (typically) |

Mechanism of Action: Inhibition of 5-Lipoxygenase

This compound exerts its biological effects through the potent inhibition of 5-lipoxygenase.[4] 5-LOX is a non-heme iron-containing enzyme that catalyzes the initial two steps in the conversion of arachidonic acid into leukotrienes.[8][9]

The enzyme first introduces a hydroperoxy group into arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[2] Subsequently, 5-LOX catalyzes the dehydration of 5-HPETE to form the unstable epoxide, leukotriene A₄ (LTA₄).[8] LTA₄ is a key intermediate that can be further metabolized to either leukotriene B₄ (LTB₄) or the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄).[10][11] By inhibiting 5-LOX, this compound effectively blocks the production of all downstream leukotrienes, thereby mitigating their pro-inflammatory effects.

The 5-Lipoxygenase Signaling Pathway

The following diagram illustrates the 5-lipoxygenase signaling pathway, the target of this compound.

Caption: The 5-Lipoxygenase signaling pathway and the inhibitory action of this compound.

Quantitative Data

Experimental Protocols

The following sections detail the methodologies for key experiments to characterize the activity of this compound.

In Vitro 5-Lipoxygenase Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available lipoxygenase assay kits and provides a method to determine the inhibitory activity of this compound.[12][13]

Materials:

-

Human recombinant 5-lipoxygenase (5-LOX)

-

This compound

-

Arachidonic acid (substrate)

-

LOX Assay Buffer

-

LOX Probe

-

96-well white microplate

-

Fluorometric plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution in LOX Assay Buffer to create a range of test concentrations.

-

Prepare a working solution of arachidonic acid in the LOX Assay Buffer.

-

Prepare a working solution of the 5-LOX enzyme in ice-cold LOX Assay Buffer.

-

-

Assay Protocol:

-

To the wells of a 96-well plate, add the different concentrations of this compound. Include a vehicle control (solvent only) and a positive control (a known 5-LOX inhibitor).

-

Add the 5-LOX enzyme solution to all wells except for the no-enzyme control wells.

-

Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the arachidonic acid substrate solution to all wells.

-

Immediately add the LOX probe to all wells.

-

Measure the fluorescence in a kinetic mode for 30-60 minutes at an excitation/emission wavelength of approximately 500/536 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of this compound.

-

Normalize the reaction rates to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

-

Experimental Workflow for IC₅₀ Determination

The following diagram outlines the workflow for determining the IC₅₀ of this compound.

References

- 1. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. probiologists.com [probiologists.com]

- 3. Leukotrienes - biosynthesis and mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. keyorganics.net [keyorganics.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arachidonate 5-lipoxygenase - Wikipedia [en.wikipedia.org]

- 10. portlandpress.com [portlandpress.com]

- 11. biosciencepharma.com [biosciencepharma.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Lipoxygenase Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]

An In-depth Technical Guide to CBS-1114 Hydrochloride: A Potent 5-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CBS-1114 hydrochloride, a potent inhibitor of the 5-lipoxygenase (5-LOX) enzyme. This document consolidates available data on its molecular structure, physicochemical properties, mechanism of action, and its relevance in the broader context of inflammatory pathways.

Molecular Structure and Physicochemical Properties

This compound is a small molecule with the chemical formula C13H14ClN3. The molecular structure is defined by the SMILES string N=C(C1=CC=CC=C1)NNC2=CC=CC=C2.Cl.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 33244-00-7 | [1][2] |

| Molecular Formula | C13H14ClN3 | [2] |

| Molecular Weight | 247.72 g/mol | [1] |

| SMILES | N=C(C1=CC=CC=C1)NNC2=CC=CC=C2.Cl | [1] |

| Purity | >95% | [2] |

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

This compound functions as a potent inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are powerful inflammatory mediators derived from the metabolism of arachidonic acid.[3][4][5] The 5-LOX pathway is a critical component of the inflammatory cascade, and its inhibition is a therapeutic strategy for a variety of inflammatory diseases.[6]

The synthesis of leukotrienes begins with the release of arachidonic acid from the cell membrane by phospholipase A2.[3] The enzyme 5-lipoxygenase then converts arachidonic acid into leukotriene A4 (LTA4).[3] LTA4 is an unstable epoxide that is subsequently converted into two main classes of leukotrienes: leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[3] LTB4 is a potent chemoattractant for neutrophils and other immune cells, while cysteinyl leukotrienes are known to cause bronchoconstriction, increased vascular permeability, and mucus secretion, particularly in the context of allergic reactions.[3]

By inhibiting 5-LOX, this compound effectively blocks the production of all downstream leukotrienes, thereby mitigating the inflammatory response. This mechanism of action makes it a valuable tool for research into inflammation and a potential therapeutic agent for inflammation-related disorders.[1]

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Five_LOX [label="5-Lipoxygenase\n(5-LOX)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CBS1114 [label="CBS-1114\nHydrochloride", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LTA4 [label="Leukotriene A4\n(LTA4)", fillcolor="#FBBC05", fontcolor="#202124"]; LTA4_Hydrolase [label="LTA4 Hydrolase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; LTC4_Synthase [label="LTC4 Synthase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; LTB4 [label="Leukotriene B4\n(LTB4)\n(Pro-inflammatory)", fillcolor="#FBBC05", fontcolor="#202124"]; LTC4 [label="Cysteinyl Leukotrienes\n(LTC4, LTD4, LTE4)\n(Allergic Response)", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=plaintext, fontcolor="#202124"]; Allergy [label="Allergic Reactions", shape=plaintext, fontcolor="#202124"];

// Edges Arachidonic_Acid -> Five_LOX [dir=none]; Five_LOX -> LTA4; CBS1114 -> Five_LOX [label="Inhibits", fontcolor="#EA4335", color="#EA4335", arrowhead=tee]; LTA4 -> LTA4_Hydrolase [dir=none]; LTA4_Hydrolase -> LTB4; LTA4 -> LTC4_Synthase [dir=none]; LTC4_Synthase -> LTC4; LTB4 -> Inflammation; LTC4 -> Allergy; }

Figure 1: this compound Inhibition of the 5-Lipoxygenase Pathway.

Experimental Protocols

General 5-Lipoxygenase (5-LOX) Inhibition Assay Protocol

Objective: To determine the in vitro inhibitory activity of this compound on 5-lipoxygenase.

Materials:

-

Purified 5-lipoxygenase enzyme

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Reference 5-LOX inhibitor (e.g., Zileuton)

-

Reaction buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)

-

Spectrophotometer capable of reading absorbance at 234 nm

-

96-well UV-transparent microplates

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution to achieve a range of desired test concentrations.

-

Prepare a solution of arachidonic acid in the reaction buffer.

-

Prepare a solution of 5-lipoxygenase in the reaction buffer.

-

-

Assay Protocol:

-

To each well of the 96-well plate, add the following in order:

-

Reaction buffer

-

Test compound (this compound) or reference inhibitor at various concentrations. Include a vehicle control (solvent only).

-

5-lipoxygenase enzyme solution.

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the arachidonic acid solution to each well.

-

Immediately begin monitoring the change in absorbance at 234 nm over time using the spectrophotometer. The increase in absorbance corresponds to the formation of the conjugated diene hydroperoxides, the products of the 5-LOX reaction.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (V) for each concentration of the inhibitor and the control.

-

Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_Reagents [label="Prepare Reagents\n(CBS-1114, 5-LOX, Arachidonic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Components [label="Add Buffer, CBS-1114, and 5-LOX\nto 96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Pre-incubate", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Substrate [label="Add Arachidonic Acid\nto initiate reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure_Absorbance [label="Measure Absorbance at 234 nm", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze_Data [label="Calculate % Inhibition and IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prep_Reagents; Prep_Reagents -> Add_Components; Add_Components -> Incubate; Incubate -> Add_Substrate; Add_Substrate -> Measure_Absorbance; Measure_Absorbance -> Analyze_Data; Analyze_Data -> End; }

Figure 2: General Workflow for a 5-Lipoxygenase Inhibition Assay.

Preclinical and Clinical Data

Currently, there is a lack of publicly available, specific preclinical or clinical data for this compound. While it is described as a potent 5-lipoxygenase inhibitor, quantitative data such as IC50 values from various cell-based or in vivo models, pharmacokinetic profiles, and efficacy in animal models of inflammation are not detailed in the accessible literature.

The development of 5-lipoxygenase inhibitors has been an area of active research for several decades, with some compounds advancing to clinical trials and one, Zileuton, receiving FDA approval for the treatment of asthma.[7][8] The therapeutic potential of 5-LOX inhibitors extends to other inflammatory conditions such as cardiovascular diseases and cancer.[6] However, the development of these inhibitors has faced challenges, including issues with pharmacokinetics and side effects.[7][8]

Further research and publication of data on this compound are necessary to fully understand its therapeutic potential and to position it within the landscape of existing and emerging anti-inflammatory agents.

Conclusion

This compound is a promising pharmacological tool for the study of inflammatory processes mediated by the 5-lipoxygenase pathway. Its well-defined molecular structure and its targeted mechanism of action make it a valuable compound for researchers in academia and the pharmaceutical industry. The future elucidation of its detailed biological activity and pharmacokinetic properties through further studies will be crucial in determining its potential for development as a therapeutic agent for the treatment of a range of inflammatory disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. keyorganics.net [keyorganics.net]

- 3. selfhacked.com [selfhacked.com]

- 4. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Lipoxygenase inhibitors: a review of recent developments and patents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]

- 8. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]

Research applications of 5-lipoxygenase inhibitors

An In-depth Technical Guide to the Research Applications of 5-Lipoxygenase Inhibitors

Introduction

5-Lipoxygenase (5-LOX) is a pivotal enzyme in the metabolism of arachidonic acid, catalyzing the initial steps in the biosynthesis of leukotrienes, which are potent lipid mediators.[1][2][3] This pathway is a critical component of inflammatory responses and has been implicated in the pathophysiology of a wide range of diseases. Leukotrienes contribute to inflammation by increasing the migration of immune cells, enhancing the permeability of small blood vessels, and inducing the contraction of smooth muscles in the airways.[4] Consequently, the inhibition of 5-LOX presents a compelling therapeutic strategy for numerous inflammatory conditions, including asthma, allergic rhinitis, cardiovascular diseases, and various types of cancer.[5][6] Currently, Zileuton is the only 5-LOX inhibitor approved for clinical use, primarily for the treatment of asthma.[3][7][8] However, extensive research continues to uncover new applications and develop novel, more selective, and potent inhibitors.

The 5-LOX pathway is initiated by cellular stimuli that lead to the release of arachidonic acid from the nuclear membrane phospholipids by cytosolic phospholipase A2. The 5-LOX-activating protein (FLAP) facilitates the transfer of arachidonic acid to 5-LOX.[9][10] The enzyme then converts arachidonic acid into the unstable intermediate, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently transformed into leukotriene A4 (LTA4). LTA4 serves as a crucial branching point, being either hydrolyzed by LTA4 hydrolase to form leukotriene B4 (LTB4) or conjugated with glutathione by LTC4 synthase to produce the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[11][12] These leukotrienes exert their biological effects by binding to specific G-protein-coupled receptors on target cells.[10][11]

References

- 1. Lipoxygenase Inhibitors as Cancer Chemopreventives: Discovery, Recent Developments and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. 5-Lipoxygenase as a drug target: A review on trends in inhibitors structural design, SAR and mechanism based approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Lipoxygenase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 5. 5-Lipoxygenase inhibitors: a review of recent developments and patents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. probiologists.com [probiologists.com]

- 7. Recent advances in the search for novel 5-lipoxygenase inhibitors for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. goodrx.com [goodrx.com]

- 9. academic.oup.com [academic.oup.com]

- 10. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Role of Leukotrienes in Inflammatory Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leukotrienes, a family of potent lipid mediators derived from arachidonic acid, are pivotal players in the intricate cascade of inflammatory responses. Their overproduction is a hallmark of numerous chronic inflammatory diseases, driving pathological processes such as leukocyte recruitment, smooth muscle contraction, and increased vascular permeability. This technical guide provides a comprehensive overview of the role of leukotrienes in key inflammatory conditions, including asthma, allergic rhinitis, rheumatoid arthritis, and inflammatory bowel disease. It delves into the biosynthesis and signaling pathways of these eicosanoids, presents quantitative data on their dysregulation in disease states, and outlines detailed experimental protocols for their study. Furthermore, this guide explores the pharmacological interventions targeting the leukotriene pathway, offering insights for researchers and professionals engaged in the development of novel anti-inflammatory therapeutics.

Introduction to Leukotrienes

Leukotrienes are synthesized predominantly by leukocytes, mast cells, and macrophages in response to various stimuli.[1] They are divided into two main classes: leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs), which include LTC4, LTD4, and LTE4.[2][3] These lipid mediators exert their biological effects by binding to specific G protein-coupled receptors (GPCRs), namely the BLT1 and BLT2 receptors for LTB4, and the CysLT1 and CysLT2 receptors for the CysLTs.[2][4] The activation of these receptors triggers a cascade of intracellular signaling events that ultimately orchestrate the inflammatory response.[5][6]

Leukotriene Biosynthesis and Signaling Pathways

The synthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which converts arachidonic acid into the unstable intermediate, leukotriene A4 (LTA4).[7] LTA4 is then further metabolized into either LTB4 by the enzyme LTA4 hydrolase or into LTC4 by LTC4 synthase.[1] LTC4 is subsequently converted to LTD4 and then to LTE4 by extracellular peptidases.[2]

Leukotriene Biosynthesis Pathway

The enzymatic cascade responsible for the production of leukotrienes is a critical target for therapeutic intervention.

Caption: The enzymatic cascade of leukotriene synthesis from membrane phospholipids.

LTB4 Receptor Signaling

LTB4 primarily signals through the high-affinity BLT1 receptor, which is predominantly expressed on leukocytes.[4][8] Activation of BLT1, a Gi and Gq-coupled receptor, leads to a variety of cellular responses critical for inflammation, including chemotaxis, degranulation, and the production of reactive oxygen species.[4][6][9]

Caption: Downstream signaling cascade initiated by LTB4 binding to the BLT1 receptor.

Cysteinyl Leukotriene Receptor Signaling

CysLTs, particularly LTD4, signal through the CysLT1 receptor, which is coupled to Gq proteins.[10][11] Activation of this pathway leads to an increase in intracellular calcium, resulting in smooth muscle contraction, increased vascular permeability, and mucus secretion, all of which are key features of asthma and allergic rhinitis.[5][10]

Caption: Signaling pathway activated by cysteinyl leukotrienes via the CysLT1 receptor.

Role of Leukotrienes in Specific Inflammatory Diseases

Elevated levels of leukotrienes are strongly associated with the pathophysiology of several inflammatory diseases.

Asthma

In asthma, CysLTs are potent bronchoconstrictors, increase mucus production, and promote eosinophilic inflammation in the airways.[12] LTB4 also contributes to airway inflammation by attracting neutrophils.[13]

Allergic Rhinitis

CysLTs play a significant role in allergic rhinitis by increasing nasal blood flow, vascular permeability, and mucus secretion, leading to the characteristic symptoms of nasal congestion and rhinorrhea.[4][10]

Rheumatoid Arthritis

LTB4 is a potent chemoattractant for neutrophils and is found at high concentrations in the synovial fluid of patients with rheumatoid arthritis, contributing to joint inflammation and damage.[7][14][15]

Inflammatory Bowel Disease

In inflammatory bowel disease (IBD), particularly ulcerative colitis, there is an increased synthesis of LTB4 in the colonic mucosa, which promotes the infiltration of neutrophils and contributes to tissue injury.[1][16][17]

Quantitative Data on Leukotriene Levels in Inflammatory Diseases

The following tables summarize the quantitative data on leukotriene concentrations in biological samples from patients with various inflammatory diseases compared to healthy controls.

Table 1: Leukotriene Levels in Asthma

| Analyte | Sample Type | Patient Group | Concentration (pg/mL) | Control Group | Concentration (pg/mL) | Reference |

| LTB4 | Sputum | Steroid-naïve asthma | 1532 (median) | Healthy | 879 (median) | [13][18] |

| LTB4 | Sputum | Severe asthma (ICS + LABA) | 1565 (median) | Healthy | 879 (median) | [13][18] |

| LTE4 | Plasma | Asthmatic | 1073 ± 133 | Healthy | 530 ± 190 | [19] |

| CysLTs | Sputum | Asthmatic | 12.3 - 891 | - | - | [20] |

| LTB4 | Sputum | Asthmatic | 79 - 7220 | - | - | [20][21] |

Table 2: Leukotriene Levels in Allergic Rhinitis

| Analyte | Sample Type | Patient Group | Finding | Control Group | Finding | Reference |

| CysLTs | Nasal Lavage | Allergic Rhinitis (symptomatic) | Significantly elevated | Healthy | Lower levels | [4][5][10] |

| CysLTs | Nasal Lavage | Allergic Rhinitis (pollen season) | Significantly increased | Same patients (baseline) | Lower levels | [5] |

Table 3: Leukotriene Levels in Rheumatoid Arthritis

| Analyte | Sample Type | Patient Group | Finding | Control Group | Finding | Reference |

| LTB4 | Synovial Fluid | Rheumatoid Arthritis | Significantly higher | Osteoarthritis | Lower levels | [7] |

| LTB4 | Serum | Rheumatoid Arthritis | Significantly elevated | Healthy | Lower levels | [22] |

Table 4: Leukotriene Levels in Inflammatory Bowel Disease

| Analyte | Sample Type | Patient Group | Finding | Control Group | Finding | Reference |

| LTB4 | Colonic Mucosa | Inflammatory Bowel Disease | >10-fold higher chemotactic activity | Healthy | Lower activity | [1] |

| LTB4 | Colonic Mucosa | Inflammatory Bowel Disease | Increased 5-lipoxygenase activity | Healthy | Lower activity | [16] |

| Urinary LTE4 | Urine | Crohn's Disease & Ulcerative Colitis (active) | Significantly increased | Healthy | Lower levels | [23] |

Therapeutic Targeting of the Leukotriene Pathway

Given their central role in inflammation, the leukotriene pathway has become an attractive target for therapeutic intervention.

5-Lipoxygenase Inhibitors

Zileuton is a direct inhibitor of 5-lipoxygenase, thereby blocking the synthesis of all leukotrienes.[2] It has shown efficacy in improving clinical variables in rheumatoid arthritis.[2][11]

Leukotriene Receptor Antagonists

Montelukast and zafirlukast are selective antagonists of the CysLT1 receptor.[24] They are widely used in the management of asthma and allergic rhinitis.[24]

Table 5: Efficacy of Anti-Leukotriene Therapies in Clinical Trials

| Drug | Disease | Key Efficacy Endpoint | Result | Reference |

| Montelukast | Asthma (mild) | % change in FEV1 | Significant improvement vs. placebo (p=0.005) | |

| Montelukast | Acute Asthma | FEV1 | Significant improvement vs. placebo (p=0.016) | |

| Zileuton | Rheumatoid Arthritis | Ionophore-induced LTB4 synthesis | 70% decrease | [2] |

| Montelukast + Fexofenadine | Allergic Rhinitis | Nasal congestion | Significantly better control vs. fexofenadine alone |

Experimental Protocols

Measurement of Leukotrienes

This competitive inhibition ELISA provides a quantitative measurement of LTB4 in various biological fluids.

Principle: LTB4 in the sample competes with a fixed amount of biotinylated LTB4 for binding sites on a pre-coated anti-LTB4 antibody. The amount of bound biotinylated LTB4 is detected using an avidin-HRP conjugate and a colorimetric substrate. The intensity of the color is inversely proportional to the concentration of LTB4 in the sample.

Protocol Outline:

-

Sample Preparation: Serum, plasma (collected with EDTA or heparin), or other biological fluids are prepared according to standard procedures. Tissue homogenates can also be used.

-

Assay Procedure:

-

Add standards and samples to the wells of the pre-coated microplate.

-

Add biotin-conjugated LTB4 to each well.

-

Incubate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add avidin-HRP conjugate and incubate.

-

Wash the plate.

-

Add TMB substrate and incubate for color development.

-

Stop the reaction with a stop solution.

-

Read the absorbance at 450 nm.

-

-

Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of LTB4 in the samples is then determined from the standard curve.

This method offers high selectivity and sensitivity for the simultaneous measurement of LTC4, LTD4, and LTE4.

Principle: Leukotrienes are extracted from the biological matrix, separated by liquid chromatography, and then detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios.[20][21]

Protocol Outline:

-

Sample Preparation: Sputum, urine, or other biological fluids are subjected to solid-phase extraction (SPE) to isolate and concentrate the leukotrienes.[20]

-

LC Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system for separation of the different CysLTs.[20]

-

MS/MS Detection: The separated leukotrienes are introduced into a tandem mass spectrometer. The molecules are ionized, and specific parent-daughter ion transitions are monitored for each analyte, allowing for highly selective and sensitive quantification.[20]

-

Data Analysis: The concentration of each CysLT is determined by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.

Functional Assays

This assay measures the directed migration of neutrophils in response to a chemoattractant like LTB4.

Principle: Neutrophils are placed in the upper chamber of a Boyden chamber, which is separated from the lower chamber by a microporous membrane. The lower chamber contains the chemoattractant. The number of cells that migrate through the membrane towards the chemoattractant is quantified.[14][18]

Protocol Outline:

-

Neutrophil Isolation: Isolate neutrophils from fresh human or animal blood using density gradient centrifugation.

-

Chamber Assembly: Assemble the Boyden chamber with a polycarbonate membrane (typically 3-5 µm pore size).

-

Loading: Add the chemoattractant (e.g., LTB4) to the lower chamber and the neutrophil suspension to the upper chamber.

-

Incubation: Incubate the chamber at 37°C in a humidified incubator for a defined period (e.g., 60-90 minutes) to allow for cell migration.

-

Quantification of Migration:

-

Microscopic Counting: Remove the membrane, fix and stain it, and count the number of migrated cells in multiple fields under a microscope.

-

Myeloperoxidase (MPO) Assay: Lyse the migrated cells in the lower chamber or on the underside of the membrane and measure the activity of the neutrophil-specific enzyme MPO.[18]

-

Fluorescence/Luminescence-based methods: Pre-label the neutrophils with a fluorescent dye and measure the fluorescence of the migrated cells. Alternatively, quantify ATP from migrated cells using a luminescent assay.[14]

-

This assay assesses the contractile effect of leukotrienes on airway or intestinal smooth muscle.

Principle: A strip of smooth muscle tissue (e.g., guinea pig ileum or trachea) is suspended in an organ bath containing a physiological salt solution. The contractile response of the tissue to the addition of a leukotriene is measured using an isometric force transducer.[13][15][20]

Protocol Outline:

-

Tissue Preparation: Dissect a segment of guinea pig ileum or trachea and mount it in an organ bath filled with warmed, aerated Tyrode's or Krebs-Henseleit solution.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a period of time.

-

Drug Addition: Add increasing concentrations of the leukotriene (e.g., LTD4) to the organ bath in a cumulative or non-cumulative manner.

-

Recording of Contraction: Record the isometric contractions using a force transducer connected to a data acquisition system.

-

Data Analysis: Construct a dose-response curve by plotting the contractile response against the logarithm of the leukotriene concentration. This allows for the determination of parameters such as the EC50 (the concentration that produces 50% of the maximal response).

Conclusion

Leukotrienes are undeniably critical mediators in the pathogenesis of a wide range of inflammatory diseases. A thorough understanding of their synthesis, signaling, and precise roles in different disease contexts is essential for the development of more effective and targeted anti-inflammatory therapies. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to unravel the complexities of leukotriene biology and to translate this knowledge into novel therapeutic strategies. The continued investigation into the nuanced roles of different leukotriene receptors and their downstream signaling pathways will undoubtedly pave the way for the next generation of anti-inflammatory drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The leukotriene receptors as therapeutic targets of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. apexbt.com [apexbt.com]

- 6. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]

- 7. The inhibition of [3H]leukotriene D4 binding to guinea-pig lung membranes. The correlation of binding affinity with activity on the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. criver.com [criver.com]

- 9. C3a-induced contraction of guinea pig ileum consists of two components: fast histamine-mediated and slow prostanoid-mediated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of leukotriene receptor signaling in inflammation and cancer | Lunds universitet [lu.se]

- 11. researchgate.net [researchgate.net]

- 12. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Leukotrienes C4, D4 and E4: effects on human and guinea-pig cardiac preparations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CYSLTR1 cysteinyl leukotriene receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E Resolvins (RvE1 and RvE2) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Leukotriene D4 acts in part to contract guinea pig ileum smooth muscle by releasing substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. LTB4R leukotriene B4 receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. journals.biologists.com [journals.biologists.com]

- 23. Leukotriene B4 BLT Receptor Signaling Regulates the Level and Stability of Cyclooxygenase-2 (COX-2) mRNA through Restricted Activation of Ras/Raf/ERK/p42 AUF1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. rjptsimlab.com [rjptsimlab.com]

Methodological & Application

CBS-1114 Hydrochloride: In Vitro Assay Protocols for the Evaluation of a 5-Lipoxygenase Inhibitor

For research, scientific, and drug development professionals, this document provides detailed application notes and protocols for the in vitro assessment of CBS-1114 hydrochloride, a potent inhibitor of 5-lipoxygenase (5-LOX).

This compound is a small molecule inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators involved in various inflammatory diseases, making 5-LOX a significant therapeutic target. This document outlines the methodologies for characterizing the inhibitory activity of this compound in vitro.

Data Summary

| Compound | Target | Assay System | IC50 Value |

| Zileuton | 5-Lipoxygenase | Rat basophilic leukemia cell supernatant | 0.5 µM[2][3] |

| Rat polymorphonuclear leukocytes (PMNL) | 0.3 µM[2][3] | ||

| Human whole blood (LTB4 synthesis) | 2.6 µM | ||

| Nordihydroguaiaretic acid (NDGA) | 5-Lipoxygenase | Cell-free assay | 8 µM[4][5][6] |

| Microglial cells (TNFα antagonism) | 8 µM[7] |

Signaling Pathway

The 5-lipoxygenase pathway is a critical branch of the arachidonic acid cascade. Upon cellular stimulation, phospholipase A2 releases arachidonic acid from the cell membrane. 5-LOX, in conjunction with its activating protein (FLAP), catalyzes the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further metabolized to leukotriene A4 (LTA4). LTA4 serves as a precursor for the synthesis of various pro-inflammatory leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). This compound, as a 5-LOX inhibitor, blocks this initial step, thereby preventing the production of all downstream leukotrienes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zileuton | CAS:111406-87-2 | 5-lipoxygenase (5-LOX) inhibitor, orally active | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Nordihydroguaiaretic acid | NDGA | 5-LOX inhibitor | TargetMol [targetmol.com]

- 5. Nordihydroguaiaretic acid | CMPK2 inhibitor | Probechem Biochemicals [probechem.com]

- 6. abmole.com [abmole.com]

- 7. The arachidonic acid 5-lipoxygenase inhibitor nordihydroguaiaretic acid inhibits tumor necrosis factor alpha activation of microglia and extends survival of G93A-SOD1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for CBS-1114 Hydrochloride, a 5-Lipoxygenase Inhibitor, in Cell Culture Experiments

Introduction

CBS-1114 hydrochloride is a potent inhibitor of 5-lipoxygenase (5-LOX)[1][2]. The 5-LOX enzyme is a key player in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators derived from arachidonic acid[3]. By inhibiting 5-LOX, this compound can be a valuable tool for investigating the roles of leukotrienes in various cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis, particularly in the context of inflammatory diseases and cancer research.

These notes provide a comprehensive overview and detailed protocols for the application of this compound in cell culture experiments, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action: The 5-Lipoxygenase Pathway

The 5-lipoxygenase pathway is initiated by the release of arachidonic acid (AA) from the cell membrane by phospholipase A2. 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), then converts AA into 5-hydroperoxyeicosatetraenoic acid (5-HpETE), which is subsequently metabolized to leukotriene A4 (LTA4)[4]. LTA4 is an unstable intermediate that is further converted to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4)[4]. This compound, as a 5-LOX inhibitor, blocks the initial steps of this cascade, thereby reducing the production of all downstream leukotrienes.

Data Presentation: Efficacy of 5-LOX Inhibitors in Cell Culture

The following tables summarize representative quantitative data for various 5-LOX inhibitors in different cell lines. Note: This data is not for this compound but serves as a reference for expected potencies and cellular effects of compounds in this class.

Table 1: IC50 Values of Representative 5-LOX Inhibitors

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

|---|---|---|---|---|

| Zileuton | THP-1 (human monocytic) | 5-LO product formation | < 1 | [2] |

| MK-886 | THP-1 (human monocytic) | 5-LO product formation | < 1 | [2] |

| BWA4C | THP-1 (human monocytic) | 5-LO product formation | < 1 | [2] |

| PF-4191834 | Human whole blood | 5-LOX activity | 0.229 | Vendor Data |

Table 2: Effects of 5-LOX Inhibitors on Cell Viability

| Compound | Cell Line | Treatment Duration | Effect | Concentration (µM) | Reference |

|---|---|---|---|---|---|

| Zileuton | Capan-2 (pancreatic cancer) | 72h | Reduced Viability | IC50 ≈ 20 | [2] |

| MK-886 | Capan-2 (pancreatic cancer) | 72h | Reduced Viability | IC50 ≈ 10 | [2] |

| BWA4C | Capan-2 (pancreatic cancer) | 72h | Reduced Viability | IC50 ≈ 15 |[2] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically a solid. Reconstitute the powder in a suitable solvent such as DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

-

Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using sterile cell culture medium. It is crucial to ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all treatment groups, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.1%).

General Cell Culture Treatment Protocol

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment.

-

Adherence: Allow cells to adhere and stabilize overnight (or for an appropriate duration based on the cell type).

-

Treatment: Remove the existing medium and replace it with fresh medium containing the desired concentrations of this compound. Include a vehicle control group (medium with the same concentration of solvent used to dissolve the inhibitor).

-

Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

Analysis: Following incubation, harvest the cells, supernatant, or cell lysates for downstream analysis.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on cell proliferation and cytotoxicity.

-

Seeding: Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in the general protocol.

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Measurement of Leukotriene Production (ELISA)

This protocol is to confirm the inhibitory effect of this compound on 5-LOX activity by measuring the production of its downstream products.

-

Cell Stimulation: After pre-incubating the cells with this compound for a short period (e.g., 15-30 minutes), stimulate the cells with a calcium ionophore like A23187 (e.g., 1-5 µM) to induce arachidonic acid release and leukotriene synthesis[2].

-

Sample Collection: After a short stimulation period (e.g., 10-20 minutes at 37°C), stop the reaction by placing the plates on ice and collect the cell culture supernatant.

-

ELISA: Quantify the concentration of a specific leukotriene (e.g., LTB4 or total cysteinyl leukotrienes) in the supernatant using a commercially available ELISA kit, following the manufacturer’s instructions.

-

Analysis: Compare the leukotriene levels in the this compound-treated samples to the stimulated vehicle control to determine the extent of inhibition.

Conclusion

This compound is a valuable research tool for investigating the 5-lipoxygenase pathway. While specific experimental data for this compound is currently limited, the provided protocols for the general class of 5-LOX inhibitors offer a robust starting point for its application in cell culture. It is imperative for researchers to perform initial dose-response and time-course experiments to determine the optimal experimental conditions for their specific cell model and research questions.

References

- 1. Optimization of assay conditions for leukotriene B4 synthesis by neutrophils or platelets isolated from peripheral blood of monogastric animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

In Vivo Applications of 5-Lipoxygenase (5-LOX) Inhibitors: A General Protocol and Application Note

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature did not yield specific in vivo studies for CBS-1114 hydrochloride. Therefore, this document provides a generalized overview, including representative protocols and data, for the in vivo evaluation of 5-lipoxygenase (5-LOX) inhibitors as a therapeutic class. The information presented herein is intended to serve as a foundational guide for researchers, scientists, and drug development professionals and is not based on experimental data specific to this compound.

Introduction

5-Lipoxygenase (5-LOX) is a pivotal enzyme in the arachidonic acid cascade, catalyzing the production of leukotrienes, which are potent lipid mediators of inflammation.[1][2][3] Dysregulation of the 5-LOX pathway has been implicated in a variety of inflammatory diseases, including asthma, arthritis, and inflammatory bowel disease, as well as in the progression of certain cancers.[1][4] Consequently, inhibitors of 5-LOX are a subject of significant interest in drug discovery and development. This document outlines common in vivo models and experimental protocols for assessing the efficacy of 5-LOX inhibitors in preclinical settings.

Signaling Pathway of 5-Lipoxygenase

The 5-LOX pathway is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. 5-LOX, in conjunction with its activating protein (FLAP), converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further metabolized to leukotriene A4 (LTA4). LTA4 serves as a precursor for the synthesis of other leukotrienes, such as the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are involved in smooth muscle contraction and increased vascular permeability.

Figure 1: Simplified 5-Lipoxygenase Signaling Pathway.

In Vivo Models for Efficacy Testing

The preclinical evaluation of 5-LOX inhibitors typically involves animal models of inflammation and oncology. The choice of model depends on the therapeutic indication being investigated.

Animal Models of Inflammation

-

Carrageenan-Induced Paw Edema: A widely used acute inflammation model where a phlogistic agent (carrageenan) is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema, erythema, and hyperalgesia.[5]

-